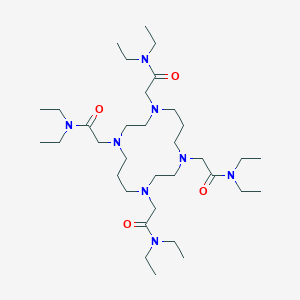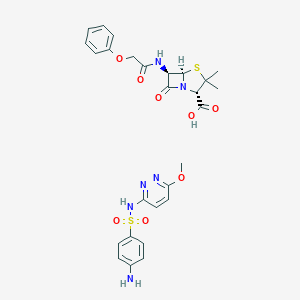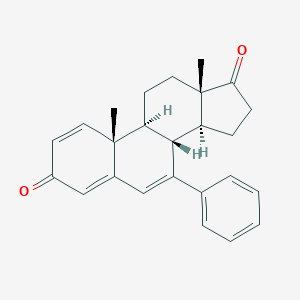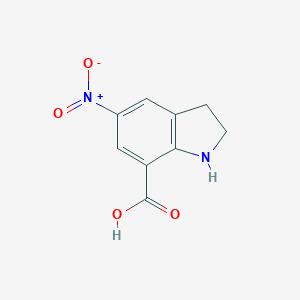
5-Nitroindoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitroindoline-7-carboxylic acid is an organic compound that has been extensively studied for its various applications in scientific research. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been used in the synthesis of various other compounds and has been found to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-Nitroindoline-7-carboxylic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. These enzymes are involved in the inflammation process, and inhibition of these enzymes has been found to have potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
5-Nitroindoline-7-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the treatment of various other diseases such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Nitroindoline-7-carboxylic acid in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its instability under certain conditions. It can decompose when exposed to heat or light, making it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 5-Nitroindoline-7-carboxylic acid. One of the areas of interest is the development of new derivatives of this compound with enhanced properties. These derivatives can be used in the development of new drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound. A better understanding of its mechanism of action can lead to the development of more effective drugs. Additionally, the use of 5-Nitroindoline-7-carboxylic acid in combination with other compounds can also be explored for potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-Nitroindoline-7-carboxylic acid has been extensively studied for its various applications in scientific research. It has been used as a building block in the synthesis of various other compounds such as indole-7-carboxylic acid derivatives. These derivatives have been found to have potential applications in the field of medicinal chemistry.
Propiedades
Número CAS |
133433-66-6 |
|---|---|
Nombre del producto |
5-Nitroindoline-7-carboxylic acid |
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2,(H,12,13) |
Clave InChI |
UGSBYHSBFBUBJO-UHFFFAOYSA-N |
SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-] |
Sinónimos |
1H-Indole-7-carboxylicacid,2,3-dihydro-5-nitro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


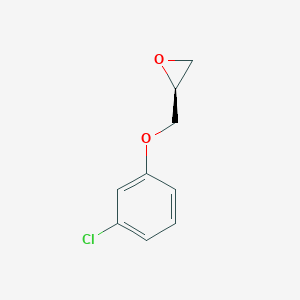
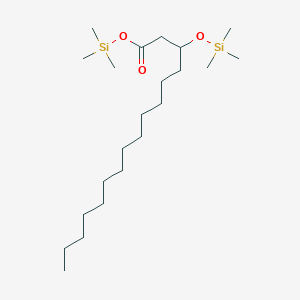
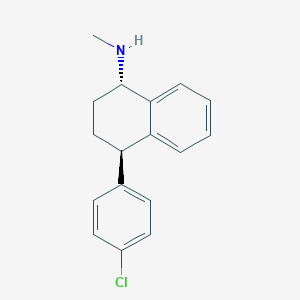
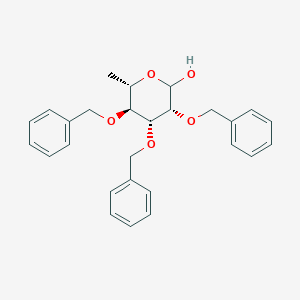
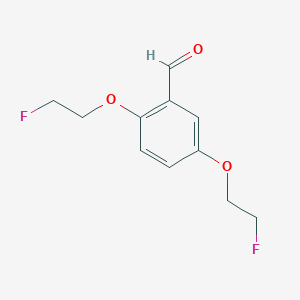
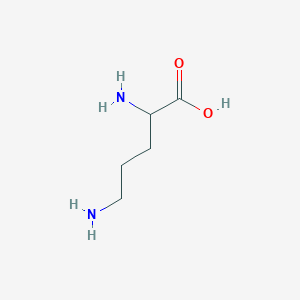
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
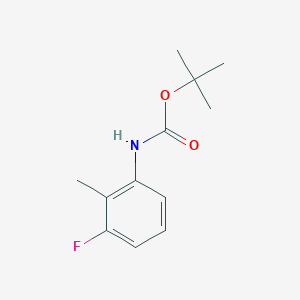
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
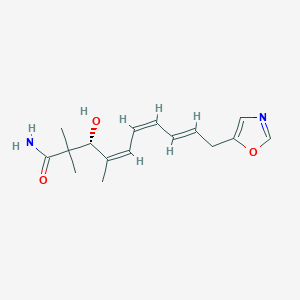
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)
